molecular formula C8H9NO3 B1202352 N-Methyl-2,3-dihydroxybenzamide CAS No. 78249-61-3

N-Methyl-2,3-dihydroxybenzamide

Cat. No. B1202352
CAS RN: 78249-61-3
M. Wt: 167.16 g/mol
InChI Key: SFEXCINGPWYZRG-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydroxybenzamide (MDHB) is a chemical compound that belongs to the category of benzamide derivatives. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. MDHB has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

  • Inhibitors of Microsomal Prostaglandin E2 Synthase-1 : N-Methyl-2,3-dihydroxybenzamide derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). These inhibitors show potential as anti-inflammatory and anticancer agents (Lauro et al., 2016).

  • Spectroscopic Analysis of Salicylic Acid Derivatives : Studies involving FT-IR and NMR spectroscopy have been conducted on derivatives of this compound, comparing their spectral properties with other salicylic acid derivatives (Takač & Vikić Topić, 2004).

  • Synthesis of Nonpeptide Substance P Antagonists : The addition of nucleophiles to 3-substituted pyridinium salts derived from this compound has been studied, leading to the synthesis of potent nonpeptide Substance P antagonists (Lemire et al., 2004).

  • Titanium(IV) Compounds with Hydroxamate Ligands : this compound has been used in the synthesis and characterization of a titanium(IV) compound, indicating its potential applications in medicine and physical sciences (Passadis et al., 2021).

  • Inhibitors of Catechol-O-Methyltransferase : Compounds with this compound structures have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), suggesting potential applications in neuropsychiatric disorders (Brevitt & Tan, 1997).

  • Iron(III) Complexes in Biochemistry : The compound has been studied in the context of resonance Raman electronic absorption, circular dichroism spectra, and pH titration curves for iron(III) complexes, revealing insights into its electronic structure (Salama et al., 1978).

  • Metabolic Conversion in Biochemical Pharmacology : this compound has been studied for its metabolic conversion to N-hydroxymethyl compounds, exploring its stability and transformation in biological systems (Ross et al., 1983).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Methyl-2,3-dihydroxybenzamide plays a crucial role in biochemical reactions, particularly in its interactions with iron. It forms stable complexes with iron ions, which can influence various enzymatic activities. For instance, it interacts with enzymes such as catechol-O-methyltransferase, which is involved in the methylation of catecholamines and other catechols . The nature of these interactions often involves the coordination of the hydroxyl groups of this compound with the metal ions, stabilizing the enzyme-substrate complex and affecting the enzyme’s activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the availability of iron, which is a critical cofactor for many signaling proteins . Additionally, this compound can impact gene expression by altering the activity of iron-dependent transcription factors. In terms of cellular metabolism, this compound can influence the metabolic flux of pathways involving catecholamines and other related compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to chelate iron ions. This chelation can inhibit or activate various enzymes by altering their metal cofactor availability . For example, the binding of this compound to iron can prevent the formation of reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, this compound can modulate gene expression by influencing the activity of iron-responsive elements in the genome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature, which can affect its degradation rate . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining iron homeostasis and preventing oxidative damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively chelate iron and modulate enzymatic activities without causing significant toxicity . At high doses, this compound can exhibit toxic effects, such as disrupting iron homeostasis and causing oxidative stress. Threshold effects have been observed, where the beneficial effects of iron chelation are outweighed by the adverse effects at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to iron metabolism. It interacts with enzymes such as catechol-O-methyltransferase and other iron-dependent enzymes, influencing the levels of various metabolites . This compound can affect the metabolic flux of pathways involving catecholamines, impacting the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation within different cellular compartments. For example, the binding of this compound to iron transport proteins can facilitate its distribution to areas where iron is needed for enzymatic activities.

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as the compound can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects.

properties

IUPAC Name

2,3-dihydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEXCINGPWYZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228916
Record name N-Methyl-2,3-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78249-61-3
Record name N-Methyl-2,3-dihydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,3-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-N-methylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N-Methyl-2,3-dihydroxybenzamide (MDHB) influence its interaction with iron(III) compared to other catecholate ligands like catechol itself?

A1: MDHB, similar to enterobactin, exhibits a spectral signature nearly identical to enterobactin and distinct from catechol when complexed with iron(III). [] This difference arises from the presence of the amide group in both MDHB and enterobactin, which influences the electronic structure of the iron(III) complex. [] Both MDHB and enterobactin bind to iron(III) exclusively through the phenolate oxygen atoms. []

Q2: How does the amide group in MDHB and similar compounds affect the stability of their iron(III) complexes?

A2: Molecular mechanics calculations using an extended MM3 model have shown that incorporating amide groups into catecholate ligands can significantly enhance the stability of their iron(III) complexes. [] The amide group contributes to favorable steric interactions within the complex, leading to higher formation constants. [] For instance, extrapolating from the model suggests that ligands with optimal structural features could exhibit formation constants up to 8 orders of magnitude higher than enterobactin. []

Q3: What spectroscopic techniques are useful for studying the interaction of MDHB with iron(III)?

A3: Resonance Raman spectroscopy, electronic absorption spectroscopy, and circular dichroism spectroscopy are valuable tools for investigating the interaction of MDHB with iron(III). [] These techniques provide insights into the electronic structure and bonding characteristics of the resulting complexes. [] Notably, excitation within both the visible charge-transfer bands and the near-ultraviolet π-π* bands leads to the enhancement of Raman bands associated with benzene ring modes, indicating the involvement of the aromatic ring in the iron(III) coordination. []

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